N-benzyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Overview
Description
N-benzyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a compound that belongs to the class of sulfonamide compounds. It is a white powder that is soluble in organic solvents. This compound has been studied extensively due to its potential as a drug candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-benzyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and histone deacetylase. It has also been shown to modulate the activity of certain signaling pathways such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to have promising results in animal models and could potentially be developed into a therapeutic agent for human use. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations and therefore requires careful handling and dosing.
Future Directions
There are several future directions for the study of N-benzyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific analogs. Another direction is to investigate its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Additionally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Scientific Research Applications
N-benzyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Properties
IUPAC Name |
N-benzyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-16(17-11-13-4-2-1-3-5-13)15-10-14(12-23-15)24(20,21)18-6-8-22-9-7-18/h1-5,10,12H,6-9,11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUJRXDNBXYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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